1-(Methylsulfonyl)indoline-5-carboxylic acid
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Overview
Description
1-(Methylsulfonyl)indoline-5-carboxylic acid is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 1-(methylsulfonyl)indoline-5-carboxylic acid, bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives have been found to affect a broad range of biochemical pathways due to their diverse biological activities .
Result of Action
Given the diverse biological activities of indole derivatives, it can be inferred that the compound would have a broad range of molecular and cellular effects .
Preparation Methods
The synthesis of 1-(Methylsulfonyl)indoline-5-carboxylic acid typically involves several steps, starting from readily available precursors. One common synthetic route includes the N-alkylation of derivatives of 5-nitroindoles using sodium hydride in a solvent like dimethylformamide (DMF) under anhydrous conditions . The resulting product undergoes further reactions, such as chlorosulfonation using chlorosulfonic acid, to introduce the sulfonyl group . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-(Methylsulfonyl)indoline-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) to reduce the nitro group to an amine.
Common reagents and conditions used in these reactions include methanesulfonic acid (MsOH) under reflux conditions for Fischer indole synthesis . Major products formed from these reactions include various substituted indoles and sulfone derivatives.
Scientific Research Applications
1-(Methylsulfonyl)indoline-5-carboxylic acid has several applications in scientific research:
Comparison with Similar Compounds
1-(Methylsulfonyl)indoline-5-carboxylic acid can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-2-carboxylic acid: Known for its antimicrobial properties.
5-Methoxyindole-2-carboxylic acid: Exhibits anti-inflammatory activity.
The uniqueness of this compound lies in its sulfonyl group, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-methylsulfonyl-2,3-dihydroindole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4S/c1-16(14,15)11-5-4-7-6-8(10(12)13)2-3-9(7)11/h2-3,6H,4-5H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMXVSCEGKFVJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2=C1C=CC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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